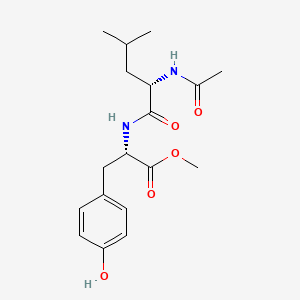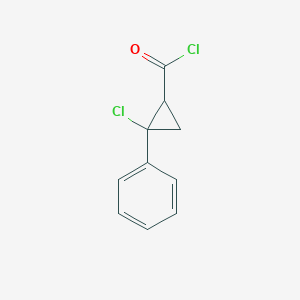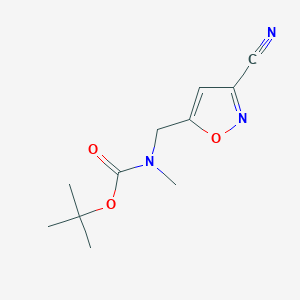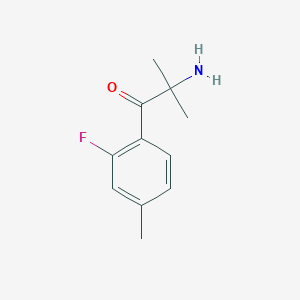
1-Propanone, 2-amino-1-(2-fluoro-4-methylphenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-amino-1-(2-fluoro-4-methylphenyl)-2-methyl- is an organic compound that belongs to the class of ketones It is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a methyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-amino-1-(2-fluoro-4-methylphenyl)-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-methylbenzaldehyde with methylamine and acetone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reduction step, and the process can be scaled up to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 2-amino-1-(2-fluoro-4-methylphenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
1-Propanone, 2-amino-1-(2-fluoro-4-methylphenyl)-2-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-amino-1-(2-fluoro-4-methylphenyl)-2-methyl- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 2-amino-1-(4-methylphenyl)-2-methyl-: Lacks the fluoro substitution, which may affect its reactivity and biological activity.
1-Propanone, 2-amino-1-(2-fluorophenyl)-2-methyl-: Lacks the methyl group on the phenyl ring, which may influence its steric properties and interactions with molecular targets.
Uniqueness
1-Propanone, 2-amino-1-(2-fluoro-4-methylphenyl)-2-methyl- is unique due to the presence of both the fluoro and methyl substituents on the phenyl ring. These substituents can significantly impact the compound’s chemical reactivity, biological activity, and overall properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
2-amino-1-(2-fluoro-4-methylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H14FNO/c1-7-4-5-8(9(12)6-7)10(14)11(2,3)13/h4-6H,13H2,1-3H3 |
InChI Key |
ZEASEGOWUVZUON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C(C)(C)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


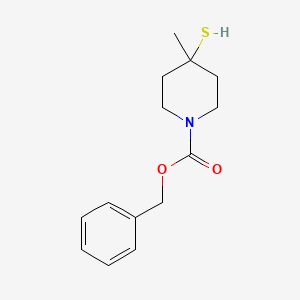
![2-Bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13965278.png)
![Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl-](/img/structure/B13965279.png)

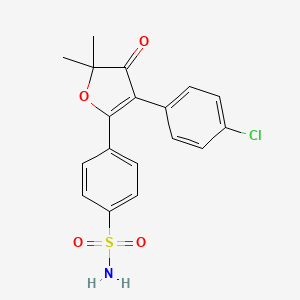
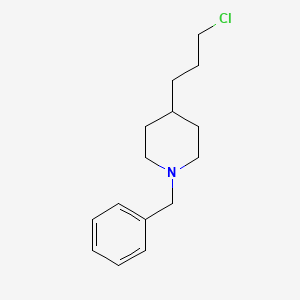
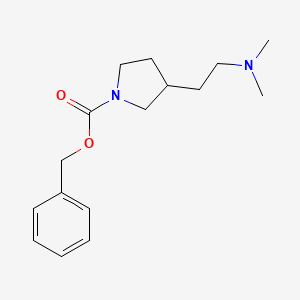

![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)
